molecular formula C10H14OSi B14186493 Dimethyl(2-phenylethenyl)silanol CAS No. 921224-21-7

Dimethyl(2-phenylethenyl)silanol

Cat. No.: B14186493
CAS No.: 921224-21-7
M. Wt: 178.30 g/mol
InChI Key: XKUPZGLKDPWUSG-UHFFFAOYSA-N
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Description

Dimethyl(2-phenylethenyl)silanol is an organosilicon compound featuring a silicon atom bonded to two methyl groups, a hydroxyl (-OH) group, and a 2-phenylethenyl (styryl) substituent. The styryl group introduces a conjugated system that enhances electronic delocalization, influencing the compound's reactivity, stability, and interactions with biological or synthetic systems.

Properties

CAS No.

921224-21-7

Molecular Formula

C10H14OSi

Molecular Weight

178.30 g/mol

IUPAC Name

hydroxy-dimethyl-(2-phenylethenyl)silane

InChI

InChI=1S/C10H14OSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

XKUPZGLKDPWUSG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-phenylethenyl)silane. The reaction typically proceeds under mild conditions, using water or a dilute acid as the hydrolyzing agent. Another method involves the oxidation of dimethyl(2-phenylethenyl)silane using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the continuous hydrolysis of dimethyl(2-phenylethenyl)silane in a controlled environment. This process ensures a consistent yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-phenylethenyl)silanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(2-phenylethenyl)silanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(2-phenylethenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The phenylethenyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and material synthesis .

Comparison with Similar Compounds

Key Structural Features :

  • Silanol group: Enables hydrogen bonding and participation in condensation reactions.
  • Dimethyl groups : Reduce polarity compared to bulkier substituents, balancing hydrophobicity and solubility in organic media.

Comparison with Similar Silanol Compounds

Structural and Electronic Properties

The 2-phenylethenyl substituent distinguishes this compound from other silanols. Below is a comparative analysis:

Compound Substituents on Silicon Key Properties Applications
Dimethyl(2-phenylethenyl)silanol 2-phenylethenyl, -OH, 2CH₃ High conjugation via styryl group; moderate steric hindrance; enhanced acidity due to resonance stabilization of silanol Polymer precursors, catalytic systems
Trimethylsilanol 3CH₃, -OH Low steric hindrance; limited reactivity due to absence of aromatic groups Hydrophobic coatings, intermediates
Dimethyl(phenyl)silanol Phenyl, -OH, 2CH₃ Increased hydrophobicity; phenyl enhances UV stability Surface modifiers, drug delivery
Dimethyl(4-methylphenyl)silanol 4-methylphenyl, -OH, 2CH₃ Para-methyl improves solubility; balanced electronic effects Biomedical materials, silicones
Dimethyl(2-cyanophenyl)silanol 2-cyanophenyl, -OH, 2CH₃ Strong electron-withdrawing cyano group; high reactivity in nucleophilic substitutions Organic synthesis, sensors

Electronic Effects :

  • The styryl group in this compound allows resonance stabilization, lowering the pKa of the silanol group compared to aliphatic analogs like Trimethylsilanol .
  • Compared to electron-withdrawing groups (e.g., cyano in Dimethyl(2-cyanophenyl)silanol), the styryl group offers moderate electron donation, influencing redox behavior and metal coordination .

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